2,5-difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

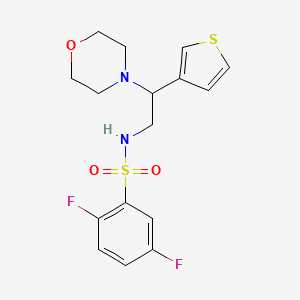

2,5-Difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a morpholino ring and a thiophene moiety. Its structure combines a sulfonamide backbone with fluorine substituents at the 2- and 5-positions of the benzene ring, a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom), and a thiophene (a sulfur-containing heterocycle).

Properties

IUPAC Name |

2,5-difluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N2O3S2/c17-13-1-2-14(18)16(9-13)25(21,22)19-10-15(12-3-8-24-11-12)20-4-6-23-7-5-20/h1-3,8-9,11,15,19H,4-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTLMDRMZVCVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Difluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 352.4 g/mol. The compound features a sulfonamide group, a morpholine ring, and a thiophene moiety, which are significant for its biological interactions.

Antibacterial Activity

A study published in the European Journal of Medicinal Chemistry evaluated the antibacterial properties of related compounds containing the morpholine and thiophene groups. These compounds demonstrated significant activity against various bacterial strains, suggesting that this compound may exhibit similar effects due to structural similarities .

Anticancer Potential

Research has indicated that compounds with a sulfonamide backbone can inhibit certain enzymes involved in cancer cell proliferation. While specific data on this compound is scarce, its structural characteristics suggest potential anticancer activity that warrants further investigation.

Case Studies

- Antibacterial Evaluation : In a comparative study involving various derivatives of morpholine-thiophene compounds, it was found that modifications in the fluorine substituents significantly influenced antibacterial efficacy. Compounds with multiple fluorine atoms showed enhanced activity against resistant bacterial strains .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that the presence of both morpholine and thiophene groups is critical for maintaining biological activity. The electronic properties imparted by fluorine substitutions also play a vital role in enhancing bioactivity .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 352.4 g/mol |

| Antibacterial Activity | Significant against various strains |

| Potential Anticancer Activity | Under investigation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s comparison focuses on analogs from the sulfonamide and sulfonylurea classes, as identified in the evidence. Structural variations influence physicochemical properties, binding affinity, and functional applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Bioactivity Fluorine vs. Methyl Groups: The fluorine atoms in the target compound may enhance metabolic stability and electronegativity compared to the methyl-rich analog from Enhalus acoroides . Fluorine’s strong electron-withdrawing effects could influence binding to hydrophobic enzyme pockets. Morpholino vs. Triazine: The morpholino group in the target compound likely improves water solubility compared to the triazine ring in metsulfuron methyl ester, a sulfonylurea herbicide . Triazine-based compounds are typically agrochemicals, whereas morpholino groups are common in CNS-targeting drugs.

Heterocyclic Moieties Thiophene vs. In contrast, the triazine in metsulfuron methyl ester contributes to herbicidal activity by disrupting plant amino acid synthesis .

Functional Applications The target compound’s structure aligns more closely with medicinal chemistry candidates (e.g., kinase inhibitors or GPCR modulators) due to its morpholino and thiophene groups. By contrast, the sulfonylurea herbicides (e.g., metsulfuron methyl ester) are optimized for plant enzyme inhibition .

Research Findings and Hypotheses

While direct studies on this compound are absent in the provided evidence, inferences can be drawn:

- Metabolic Stability : Fluorine substitution may reduce oxidative metabolism compared to methylated analogs .

- Solubility: The morpholino group could enhance aqueous solubility, a critical factor for bioavailability in drug design.

- Target Selectivity : The thiophene moiety may confer selectivity toward sulfur-binding enzymes (e.g., cysteine proteases) or receptors prevalent in neurological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.